molecular formula C7H2BrClF2O2 B190156 3-Bromo-2-chloro-4,5-difluorobenzoic acid CAS No. 112062-69-8

3-Bromo-2-chloro-4,5-difluorobenzoic acid

Cat. No.: B190156
CAS No.: 112062-69-8
M. Wt: 271.44 g/mol
InChI Key: QJWUOIWVSKCFCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-chloro-4,5-difluorobenzoic acid (CAS 112062-69-8) is a fluorinated benzoic acid derivative that serves as a critical building block in organic synthesis and pharmaceutical research. This compound is particularly valued as a key intermediate in the preparation of novel halogenobenzoic acid derivatives . Its primary research application lies in the synthesis of advanced antibacterial agents, specifically 8-halogenated quinolonecarboxylic acid analogues . Studies have shown that introducing a chlorine or bromine atom at the 8-position of these analogues using this intermediate gives rise to enhanced antibacterial activity, leading to the development of potent compounds like 8-bromo-1-cyclopropyl-6-fluoro-1,4-dihydro-7-substituted amino-4-oxo-3-quinolinecarboxylic acid . The synthetic pathway typically involves the hydrolysis of the corresponding nitrile precursor, 3-bromo-2-chloro-4,5-difluorobenzonitrile, in the presence of an acidic or basic catalyst to form the benzoic acid . The compound can be further converted to its acyl chloride derivative, making it a versatile scaffold for constructing complex molecules . As a standard specification, the product is offered with a purity of 95% . This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet and note that this compound may cause skin, eye, and respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-chloro-4,5-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClF2O2/c8-4-5(9)2(7(12)13)1-3(10)6(4)11/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWUOIWVSKCFCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)Br)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Studies of 3 Bromo 2 Chloro 4,5 Difluorobenzoic Acid

Reactions Involving the Carboxylic Acid Functionality of 3-Bromo-2-chloro-4,5-difluorobenzoic acid

The carboxylic acid group is a primary site for modification, enabling the synthesis of various acyl derivatives through well-established organic reactions.

The conversion of the carboxylic acid to a more reactive acyl halide is a pivotal first step for many derivatization strategies. Acyl chlorides are particularly valuable intermediates due to their enhanced electrophilicity. The synthesis of 3-Bromo-2-chloro-4,5-difluorobenzoyl chloride is efficiently achieved by treating this compound with a chlorinating agent like thionyl chloride (SOCl₂). prepchem.com

The reaction typically involves refluxing the carboxylic acid in an excess of thionyl chloride. prepchem.com The volatile byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting acyl chloride. chemguide.co.uk Other common reagents for this transformation include phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃). chemguide.co.uk

Table 1: Synthesis of 3-Bromo-2-chloro-4,5-difluorobenzoyl chloride

Reactant Reagent Conditions Product Yield Reference

Once formed, the highly reactive 3-Bromo-2-chloro-4,5-difluorobenzoyl chloride can readily undergo nucleophilic acyl substitution with various nucleophiles to form esters and amides.

Esterification: The reaction of the acyl chloride with an alcohol yields the corresponding ester. This method is often preferred over direct Fischer esterification from the carboxylic acid, especially for sterically hindered alcohols or when mild reaction conditions are required. For instance, patent literature describes the esterification of similar brominated difluorobenzoic acids as a crucial step in purification processes, highlighting the robustness of this reaction. google.com The ester can later be hydrolyzed back to the pure carboxylic acid if needed. google.comgoogle.com

Amidation: Similarly, reacting the acyl chloride with ammonia, a primary amine, or a secondary amine will produce the corresponding primary, secondary, or tertiary amide, respectively. This pathway provides a direct route to amide derivatives, which are important in medicinal chemistry and materials science. Copper-catalyzed amination protocols have also been developed for related bromobenzoic acids, demonstrating an alternative route where the amine displaces the bromine atom while the carboxylic acid group remains intact. nih.gov

Anhydride Formation: Symmetrical anhydrides can be synthesized from the acyl chloride by reacting it with a carboxylate salt, typically the sodium salt of the parent this compound. Alternatively, anhydrides can be formed by the dehydration of the carboxylic acid, although this usually requires harsh conditions.

Carboxylate Formation: As a typical carboxylic acid, this compound readily reacts with bases to form carboxylate salts. Treatment with a simple base like sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃) results in the formation of sodium 3-bromo-2-chloro-4,5-difluorobenzoate. This conversion to a water-soluble salt is a standard procedure used in extraction and purification protocols to separate the acid from non-acidic impurities. chemicalbook.com

Reactivity of the Halogen Substituents on the Aromatic Ring System

The presence of three different types of halogens (Bromo, Chloro, Fluoro) on the aromatic ring allows for selective and sequential modifications, primarily through transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the positions of the halogen atoms. The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl >> F. libretexts.org This predictable reactivity order allows for chemoselective coupling, targeting the C-Br bond while leaving the C-Cl and C-F bonds intact.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (boronic acid or ester) to form biaryl compounds. libretexts.orgharvard.edu Due to the higher reactivity of the C-Br bond, this compound can be selectively coupled at the 3-position using a palladium catalyst, a base, and an appropriate boronic acid. youtube.comnih.gov

Heck Reaction: The Heck reaction involves the coupling of the aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by palladium complexes and requires a base. nih.gov For this compound, vinylation would be expected to occur preferentially at the C-Br bond. thieme-connect.debeilstein-journals.org

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. libretexts.orgwikipedia.orgorganic-chemistry.org As with other cross-coupling reactions, the greater reactivity of the C-Br bond compared to the C-Cl bond allows for the selective introduction of an alkynyl group at the 3-position of the aromatic ring. nih.govrsc.org

Table 2: General Conditions for Cross-Coupling Reactions

Reaction Typical Catalyst Coupling Partner Key Feature
Suzuki-Miyaura Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) Boronic acid/ester Forms C(sp²)-C(sp²) bonds (biaryls)
Heck Pd(0) complex (e.g., Pd(OAc)₂), Base (e.g., Et₃N) Alkene Forms C(sp²)-C(sp²) bonds (vinylarenes)

In contrast to cross-coupling reactions, nucleophilic aromatic substitution (SNAr) on halogenated aromatic rings is most facile with fluorine. The SNAr reaction involves the attack of a nucleophile on the aromatic ring, forming a negatively charged intermediate (Meisenheimer complex), followed by the departure of the leaving group. acsgcipr.org The rate of reaction follows the trend F > Cl > Br > I. masterorganicchemistry.com

The presence of electron-withdrawing groups, such as the carboxylic acid group (or its derivatives like esters and amides), activates the aromatic ring towards nucleophilic attack. acsgcipr.org Therefore, the fluoro substituents at positions 4 and 5 of this compound are susceptible to displacement by strong nucleophiles like alkoxides, thiolates, and amines. It is possible to achieve selective substitution of one of the fluoro groups under controlled conditions. The reactivity of C-F bonds in SNAr reactions is significantly higher than that of C-Cl or C-Br bonds, allowing for selective functionalization at the fluorinated positions without disturbing the other halogens. mdpi.com Catalytic methods, including organic photoredox catalysis, have emerged to facilitate SNAr reactions on even unactivated fluoroarenes under mild conditions. nih.gov

Potential for Further Electrophilic Aromatic Substitution (EAS) on the Dihalo-Difluoro Aromatic Core

The aromatic core of this compound is heavily substituted and significantly deactivated towards electrophilic aromatic substitution (EAS). The potential for introducing an additional substituent onto the single available position (C-6) is severely limited by the cumulative electronic effects of the existing groups.

The substituents—carboxyl, bromo, chloro, and two fluoro groups—all exert a deactivating effect on the aromatic ring via their inductive electron-withdrawing properties. The carboxylic acid group is a strong deactivating group and a meta-director. The halogen atoms (Br, Cl, F) are also deactivating but are typically ortho-, para-directors. In this specific molecule, the positions ortho and para to the halogens are already substituted.

The directing effects of the substituents on the sole remaining hydrogen at the C-6 position are conflicting:

Carboxylic Acid (-COOH): As a meta-director, it directs incoming electrophiles away from the C-6 position (which is ortho to it).

Halogens (-Br, -Cl, -F): As ortho-, para-directors, the chloro group at C-2 and the fluoro group at C-5 would direct an incoming electrophile to the C-6 position.

Despite the directing influence of the C-2 chloro and C-5 fluoro substituents, the overwhelming deactivation of the ring makes further EAS reactions, such as nitration, halogenation, or Friedel-Crafts reactions, highly improbable under standard conditions. For a similar compound, 2,4-difluorobenzoic acid, electrophilic bromination to produce 5-bromo-2,4-difluorobenzoic acid requires the use of a brominating agent in sulfuric acid. google.com This suggests that forcing conditions are necessary to achieve EAS on even less deactivated polyhalogenated benzoic acids. The high degree of halogenation in this compound would likely necessitate even more extreme and potentially unselective reaction conditions, leading to low yields and potential decomposition.

Table 1: Analysis of Substituent Effects on Electrophilic Aromatic Substitution

Substituent Position Electronic Effect Directing Influence Impact on C-6 Substitution
-COOH C-1 Strong deactivating (meta-director) Inductive & Resonance Withdrawal Strongly disfavors
-Cl C-2 Deactivating (ortho, para-director) Inductive Withdrawal > Resonance Donation Favors (ortho)
-Br C-3 Deactivating (ortho, para-director) Inductive Withdrawal > Resonance Donation No direct influence
-F C-4 Deactivating (ortho, para-director) Inductive Withdrawal > Resonance Donation No direct influence
-F C-5 Deactivating (ortho, para-director) Inductive Withdrawal > Resonance Donation Favors (ortho)

Chemo- and Regioselectivity in Complex Chemical Transformations of this compound Derivatives

The presence of multiple, chemically distinct halogen atoms alongside a carboxylic acid group on the aromatic ring of this compound gives rise to complex challenges in chemo- and regioselectivity. The reactivity of the molecule is governed by the interplay of the electronic and steric properties of these substituents, which can direct reactions to specific sites or activate particular functional groups under controlled conditions.

Ortho-Directed Lithiation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.org The reaction utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. organic-chemistry.orgharvard.edu The resulting aryllithium intermediate can then be trapped by a variety of electrophiles.

For derivatives of this compound, the carboxylic acid group (or its derived form, such as an amide) is the most powerful DMG present. organic-chemistry.org In its deprotonated carboxylate form, generated by the organolithium base, it directs lithiation to the C-6 position, the only available ortho-position. The chloro substituent at C-2 also directs ortho, reinforcing the activation of the C-6 proton. Studies on simpler 3-halobenzoic acids have shown that treatment with hindered lithium dialkylamides, like lithium diisopropylamide (LDA), can generate lithium 3-halo-2-lithiobenzoates, which can be trapped with electrophiles. nih.gov

A plausible reaction sequence for a derivative of this compound (e.g., the N,N-diethylamide) is outlined below:

Directed ortho-Metalation: Treatment with an organolithium reagent like n-butyllithium or LDA at low temperatures (-78 °C) would selectively deprotonate the C-6 position.

Electrophilic Quench: The resulting lithiated species can be quenched with an electrophile (E+) to introduce a new substituent at the C-6 position with high regioselectivity.

Table 2: Illustrative Examples of Electrophilic Quenching post-Ortho-Lithiation

Electrophile (E+) Reagent Example Resulting C-6 Substituent
Iodide I₂ -I
Aldehyde/Ketone (CH₃)₂C=O -C(OH)(CH₃)₂
Silyl (B83357) Halide (CH₃)₃SiCl -Si(CH₃)₃
Carbon Dioxide CO₂ -COOH
Alkyl Halide CH₃I -CH₃

The bromine atom itself can also act as a directing group for metalation, though it is weaker than a carboxylate or amide. nih.gov However, in this molecule, its directing influence towards C-2 and C-4 is blocked. The primary regiochemical control is therefore exerted by the carboxylate function directing to C-6.

Impact of Multiple Halogen Substituents on Reaction Pathways

The four halogen atoms on the aromatic ring profoundly influence the reaction pathways of this compound and its derivatives. Their effects are multifaceted, involving steric hindrance, electronic deactivation/activation, and providing potential sites for metal-halogen exchange.

Electronic Effects: The strong, collective inductive electron-withdrawal by the four halogens significantly increases the acidity of the aromatic proton at C-6. This enhanced acidity facilitates the directed ortho-lithiation discussed previously, often allowing the use of milder bases like LDA compared to what might be needed for less halogenated rings. nih.gov Conversely, this same electron-withdrawing nature deactivates the ring towards electrophilic attack.

Steric Hindrance: The substituents at positions C-2, C-3, C-4, and C-5 create a sterically crowded environment. This can hinder the approach of bulky reagents and may influence the conformational preferences of derivatives, potentially affecting the efficiency of ortho-directed lithiation or other transformations.

Differential Reactivity in Metal-Halogen Exchange: The C-Br bond is significantly weaker than the C-Cl and C-F bonds. This creates the potential for chemoselective metal-halogen exchange. Using strong organolithium reagents like n-butyllithium or t-butyllithium, particularly at temperatures slightly higher than those used for deprotonation, could lead to selective exchange at the C-3 (bromo) position, generating a different lithiated intermediate than that formed by DoM. This provides an alternative regiochemical outcome, allowing for functionalization at C-3 instead of C-6. The fluorine and chlorine atoms are generally stable to these conditions and would not be exchanged. The structural influence and reactivity of halogens often follows the order Cl < Br < I. nih.gov

Table 3: Hierarchy of Potential Reactive Sites

Reactive Site Reaction Type Conditions Controlling Factor
C6-H Directed ortho-Metalation Hindered base (e.g., LDA), -78 °C Acidity (I-effect), DMG (-COOH)
C3-Br Metal-Halogen Exchange Alkyllithium (e.g., n-BuLi), > -78 °C Bond strength (C-Br < C-Cl)
C1-COOH Esterification/Amidation Acid/base catalysis Inherent reactivity of carboxylic acids

This complex interplay of directing groups and halogen properties allows for selective transformations, provided the reaction conditions are precisely controlled. The choice of base, temperature, and solvent can determine whether the reaction proceeds via deprotonation (DoM) or metal-halogen exchange, offering synthetic routes to different, specifically functionalized derivatives.

Computational and Theoretical Investigations of 3 Bromo 2 Chloro 4,5 Difluorobenzoic Acid

Quantum Chemical Calculations (Density Functional Theory (DFT), ab initio methods) for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations are fundamental in elucidating the electronic structure and optimizing the molecular geometry of halogenated benzoic acids. Density Functional Theory (DFT), particularly using the B3LYP functional with a 6-311++G(d,p) basis set, has proven effective in modeling these systems. uc.pt This level of theory is adept at accounting for electron correlation and provides a reliable description of the potential energy landscapes.

For substituted benzoic acids, the orientation of the carboxylic acid group relative to the benzene (B151609) ring is a key structural feature. Geometry optimization calculations for related ortho-substituted benzoic acids reveal that the planarity of the molecule is significantly influenced by the nature and position of the halogen substituents. uc.pt In many cases, to minimize steric hindrance and electrostatic repulsion between the carboxylic group and the ortho-substituents, the carboxylic group is often twisted out of the plane of the benzene ring. For instance, in 2-chlorobenzoic acid, the minimum energy structures are predicted to be non-planar. mdpi.com Given the multiple bulky and electron-withdrawing substituents in 3-Bromo-2-chloro-4,5-difluorobenzoic acid, it is highly probable that its optimized geometry also exhibits a non-planar arrangement of the carboxylic acid group.

Ab initio methods, while computationally more intensive, can offer a higher level of accuracy for electronic structure calculations. However, for molecules of this size, DFT methods like B3LYP often provide a good balance between accuracy and computational cost, making them a common choice for initial investigations. uc.pt

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis of substituted benzoic acids is crucial for understanding their dynamic behavior and the relative stability of different spatial arrangements. The two primary conformational degrees of freedom are the rotation around the exocyclic C-C bond (connecting the carboxylic group to the ring) and the C-O single bond within the carboxylic acid moiety. mdpi.com This leads to different conformers, typically cis and trans, referring to the orientation of the hydroxyl hydrogen of the carboxylic acid.

Potential energy surface (PES) mapping for analogous ortho-substituted benzoic acids has been performed by systematically scanning the relevant torsional coordinates. uc.pt These studies consistently show that the cis conformation of the carboxylic group is intrinsically more stable than the trans conformation due to greater π-electron delocalization. uc.pt The energy difference between these conformers and the rotational barriers are sensitive to the presence of ortho substituents. For example, in 2,6-dichlorobenzoic acid, the presence of two ortho-substituents leads to significant repulsive interactions that influence the conformational landscape. uc.pt In the case of this compound, with a chlorine atom at the ortho position (position 2), similar repulsive interactions are expected to play a key role in determining the conformational preferences and the energy barriers to rotation. The potential energy profile would likely reveal multiple minima corresponding to different rotational isomers, with their relative energies dictated by a delicate balance of steric and electronic effects.

Table 1: Calculated Relative Energies for Conformers of Analogous Substituted Benzoic Acids.
CompoundConformerRelative Energy (kJ·mol⁻¹)
2-Chlorobenzoic Acidcis-I (most stable)0.00
cis-II0.24
2,6-Dichlorobenzoic Acidcis0.00
trans24.33
2-Chloro-6-fluorobenzoic Acidcis0.00
trans17.07

Note: Data extracted from studies on analogous compounds. uc.ptmdpi.com The specific values for this compound would require dedicated calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Chemical Reactivity Descriptors

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and reactivity. mdpi.com

From the HOMO and LUMO energies, various global chemical reactivity descriptors can be calculated. These include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Chemical Hardness (η): (I - A) / 2

Electronegativity (χ): (I + A) / 2

Electrophilicity Index (ω): χ² / (2η)

These descriptors quantify the molecule's resistance to change in its electron distribution and its propensity to react with nucleophiles or electrophiles. For this compound, the high degree of halogenation would likely result in a significant electrophilicity index, indicating its susceptibility to nucleophilic attack.

Table 2: Representative Global Chemical Reactivity Descriptors (Illustrative).
DescriptorFormulaGeneral Trend for Halogenated Benzoic Acids
HOMO-LUMO GapELUMO - EHOMOGenerally large, indicating high stability.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Relatively high.
Electrophilicity Index (ω)χ² / (2η)Expected to be high due to electron-withdrawing groups.

Note: The trends are based on general principles of physical organic chemistry and computational studies on related molecules.

Simulation of Spectroscopic Properties to Aid Experimental Assignments

Computational methods are invaluable for simulating spectroscopic properties, which can then be used to interpret and assign experimental spectra. For instance, DFT calculations can predict vibrational frequencies (infrared and Raman spectra) with a reasonable degree of accuracy, especially when scaling factors are applied to account for anharmonicity and other systematic errors. uc.pt

The calculated vibrational wavenumbers and their corresponding intensities for the different stable conformers of a molecule can help in identifying which conformers are present in an experimental sample. For example, the O-H stretching and C=O stretching frequencies are particularly sensitive to the local environment and conformation of the carboxylic acid group. While a simulated spectrum for this compound is not available, the methodology would involve performing frequency calculations on the optimized geometries of its stable conformers. The resulting theoretical spectra would serve as a guide for assigning peaks in experimentally recorded IR and Raman spectra.

Studies on Intermolecular Interactions, including Hydrogen Bonding and Halogen Bonding Phenomena

In the solid state, the crystal packing of benzoic acid derivatives is dominated by intermolecular interactions, most notably hydrogen bonding. The carboxylic acid groups typically form centrosymmetric dimers via strong O-H···O hydrogen bonds. researchgate.net This is a robust supramolecular synthon that is expected to be present in the crystal structure of this compound.

In addition to hydrogen bonding, halogen bonding is an increasingly recognized noncovalent interaction that can play a significant role in the crystal engineering of halogenated compounds. A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. Given the presence of bromine, chlorine, and fluorine atoms in this compound, a variety of halogen bonds (e.g., C-Br···O, C-Cl···O, C-F···O) could potentially contribute to the stability of the crystal lattice. Computational tools such as Hirshfeld surface analysis and energy decomposition analysis are instrumental in identifying and quantifying these weak interactions. uc.pt

Computational Elucidation of Reaction Mechanisms and Transition States

Theoretical calculations are a powerful tool for investigating the mechanisms of chemical reactions, including identifying transition states and calculating activation barriers. For a molecule like this compound, which can serve as a precursor in organic synthesis, understanding its reactivity is of great interest.

For example, the reaction of the carboxylic acid with thionyl chloride to form the corresponding acyl chloride is a common transformation. bldpharm.com Computational modeling could elucidate the stepwise mechanism of this reaction, identifying the key intermediates and transition states involved. The calculated energy profile would provide insights into the reaction kinetics. Similarly, for nucleophilic aromatic substitution reactions, where one of the halogen atoms is replaced, DFT calculations can be used to model the potential energy surface, compare the activation energies for substitution at different positions, and thus predict the regioselectivity of the reaction. mdpi.com Although no specific mechanistic studies for this compound have been found, the established computational methodologies are well-suited for such investigations.

Advanced Applications of 3 Bromo 2 Chloro 4,5 Difluorobenzoic Acid As a Chemical Building Block

Strategic Intermediate in the Synthesis of Complex Organic Molecules

3-Bromo-2-chloro-4,5-difluorobenzoic acid is a polysubstituted aromatic compound that serves as a valuable and versatile building block in the synthesis of more complex organic molecules. Its utility stems from the presence of multiple reactive sites on the benzene (B151609) ring, including a carboxylic acid group and three different halogen substituents (bromine, chlorine, and fluorine). This unique arrangement of functional groups allows for selective chemical transformations, making it a strategic intermediate in various synthetic pathways. The high degree of halogenation, particularly the presence of fluorine atoms, can impart desirable properties to the final products, such as increased metabolic stability, enhanced binding affinity to biological targets, and modified electronic characteristics.

Precursor for Advanced Pharmaceutical Intermediates (Generic Reference)

In the pharmaceutical industry, the development of new drugs often relies on the availability of novel chemical scaffolds. Halogenated organic compounds are of particular interest due to the profound effect that halogens can have on the biological activity of a molecule. While specific examples detailing the use of this compound are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds.

The presence of bromine, chlorine, and fluorine atoms on the benzoic acid core provides multiple handles for medicinal chemists to elaborate the structure and fine-tune its properties. For instance, the bromine atom can be readily displaced or used in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The carboxylic acid group can be converted into a wide range of other functional groups, such as amides, esters, or alcohols, further expanding the diversity of accessible molecules. The fluorine atoms are known to enhance the metabolic stability and lipophilicity of drug candidates, which can lead to improved pharmacokinetic profiles.

Functional Group Potential Transformation Application in Pharmaceutical Synthesis
Carboxylic AcidAmidation, Esterification, ReductionFormation of bioactive amides and esters, synthesis of benzyl alcohol derivatives
BromineSuzuki, Stille, or Heck couplingIntroduction of new aryl or alkyl groups
ChlorineNucleophilic aromatic substitutionIntroduction of amine or other nucleophilic groups
FluorineMetabolic blockerEnhancement of drug stability and bioavailability

Building Block for Agrochemical Synthesis (Generic Reference)

The agrochemical industry, much like the pharmaceutical sector, heavily relies on the synthesis of novel organic molecules to develop new and more effective pesticides, herbicides, and fungicides. Halogenated compounds have played a significant role in the design of modern agrochemicals. The introduction of halogens into active ingredients can lead to enhanced efficacy, improved environmental safety, and better user-friendliness.

This compound, with its array of halogen substituents, represents a promising starting material for the synthesis of new agrochemical candidates. The combination of different halogens on the same molecule can lead to synergistic effects on biological activity. For example, the difluoro substitution pattern is a common feature in many successful agrochemicals. The bromo and chloro substituents offer sites for further chemical modification, allowing for the creation of a library of related compounds for biological screening. The use of such polyhalogenated building blocks enables the exploration of new chemical space in the search for the next generation of crop protection agents.

Intermediate in the Preparation of Antimicrobial Quinolone Compounds (Generic Reference)

Quinolones are a major class of synthetic antibacterial agents with a broad spectrum of activity. The core structure of quinolones consists of a bicyclic system, and the substituents on this core play a crucial role in determining their antibacterial potency and spectrum. The synthesis of many quinolone antibiotics involves the use of substituted benzoic acids as starting materials.

Structure-activity relationship studies have shown that halogen substituents on the quinolone ring system can significantly enhance antibacterial effectiveness. For example, a fluorine atom at certain positions is known to dramatically increase the activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.netnih.gov While direct evidence for the use of this compound in the synthesis of commercial quinolones is scarce, its structure contains the key elements that are sought after in quinolone intermediates. The difluorinated pattern, combined with the other halogen atoms, makes it a plausible precursor for the synthesis of novel quinolone analogues with potentially improved antibacterial properties. The synthetic strategy would likely involve the conversion of the carboxylic acid to an appropriate functional group that can then be used to construct the quinolone ring system.

Quinolone Position Typical Substituent Effect on Activity
C-6FluorineGreatly enhances antibacterial potency
C-8Halogen (F or Cl)Improves oral absorption and activity against anaerobes nih.govresearchgate.net
N-1CyclopropylImproves overall potency nih.govresearchgate.net

Role in Materials Science and Engineering

Beyond its applications in the life sciences, the unique electronic and structural properties of this compound make it an interesting candidate for use in materials science and engineering. The high degree of halogenation can influence properties such as surface energy, intermolecular interactions, and self-assembly behavior.

Development of Atomic Layer Deposition (ALD) Inhibitors and Surface Modification Agents

Atomic Layer Deposition (ALD) is a thin-film deposition technique that allows for the precise, layer-by-layer growth of materials with atomic-level control. In some applications, it is desirable to selectively deposit material on certain areas of a substrate while preventing deposition on others. This can be achieved by using "inhibitor" molecules that form a self-assembled monolayer (SAM) on the surface and block the ALD process.

Recent research has explored the use of benzoic acid derivatives as ALD inhibitors. mdpi.com The carboxylic acid headgroup can bind to the substrate surface, while the aromatic ring and its substituents form a barrier layer. Fluorinated benzoic acids have been shown to be particularly effective inhibitors, a property attributed to their ability to create a low-energy, non-reactive surface. mdpi.com The multiple halogen atoms in this compound would be expected to further enhance this inhibitory effect. The presence of bromine and chlorine, in addition to fluorine, could provide a more robust and densely packed SAM, leading to improved selectivity in the ALD process.

Integration into Liquid Crystalline Systems and Supramolecular Assemblies

Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. The molecules in a liquid crystal can flow like a liquid, but they maintain a degree of orientational order. Benzoic acid derivatives are a well-known class of molecules that can form liquid crystals, often through the formation of hydrogen-bonded dimers. nih.gov

The shape and electronic properties of the molecules play a critical role in determining the type and stability of the liquid crystalline phase. The introduction of halogen atoms, particularly fluorine, can have a significant impact on these properties. biointerfaceresearch.combeilstein-journals.orgnih.govresearchgate.net The presence of multiple halogens in this compound would lead to a molecule with a large dipole moment and the potential for strong intermolecular interactions. These interactions, including halogen bonding, could favor the formation of ordered, self-assembled structures. By incorporating this molecule into more complex structures, it may be possible to design new liquid crystalline materials with tailored properties for applications in displays, sensors, and other advanced technologies.

Precursors for Fluorinated Polycyclic Aromatic Hydrocarbons

This compound is a highly functionalized aromatic compound that holds significant potential as a precursor in the synthesis of complex fluorinated polycyclic aromatic hydrocarbons (F-PAHs). The strategic placement of bromine, chlorine, and fluorine atoms on the benzoic acid scaffold allows for a variety of synthetic transformations to build larger aromatic systems. The presence of multiple, distinct halogen atoms offers orthogonal reactivity, enabling selective, stepwise construction of F-PAH frameworks through various cross-coupling reactions.

The bromine and chlorine substituents can serve as handles for well-established carbon-carbon bond-forming reactions. For instance, the bromo group is particularly amenable to participation in Suzuki-Miyaura coupling reactions, where it can be reacted with an arylboronic acid in the presence of a palladium catalyst to form a biaryl linkage. Similarly, Ullmann coupling reactions, which involve the copper-catalyzed coupling of aryl halides, can be employed to connect two aromatic rings. The chlorine atom, being less reactive than bromine in these catalytic cycles, can either be retained in the final product or be engaged in a subsequent coupling reaction under more forcing conditions. This differential reactivity is a key advantage in the design of multi-step syntheses of complex F-PAHs.

Furthermore, the carboxylic acid group can be removed through a decarboxylation reaction, a process that can be facilitated by heat or specific catalysts. nist.govnih.govnih.gov This step is often crucial in the final stages of F-PAH synthesis to generate the parent aromatic hydrocarbon. The timing of the decarboxylation step can be strategically controlled in a synthetic sequence to influence the reactivity of the aromatic ring or to avoid interference with other functional groups.

The synthesis of F-PAHs is of considerable interest due to the unique electronic and photophysical properties imparted by the fluorine atoms. nii.ac.jpnih.govresearchgate.net The high electronegativity of fluorine can significantly influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the PAH, which in turn affects its charge transport characteristics and emission properties. nih.gov Therefore, the ability to precisely install fluorine atoms at specific positions on a PAH skeleton, which can be achieved by using precursors like this compound, is critical for the rational design of novel materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

A general synthetic strategy towards an F-PAH using this compound could involve an initial Suzuki or Ullmann coupling at the more reactive bromo position to form a biaryl system. This would be followed by an intramolecular cyclization reaction, such as a Mallory reaction, to construct the polycyclic framework. nih.gov The final step would likely be a decarboxylation to yield the desired F-PAH. The remaining chloro and fluoro substituents would be incorporated into the final structure, influencing its ultimate properties.

Applications as a Chemical Tracer in Hydrogeological Studies

The unique substitution pattern of this compound makes it a promising candidate for use as a chemical tracer in hydrogeological studies. nmt.edu Chemical tracers are substances that are intentionally introduced into a water system to track the movement and fate of water and dissolved contaminants. nmt.edu An ideal tracer should be highly detectable, non-toxic at the concentrations used, and should not interact with the surrounding geological matrix, meaning it should have low sorption to soil and sediment particles. nmt.edu

Fluorinated benzoic acids, as a class of compounds, have been recognized as effective groundwater tracers. nmt.edu Their utility stems from their high stability in aqueous environments, their anionic nature at typical groundwater pH values which minimizes sorption to negatively charged mineral surfaces, and their low natural background concentrations. Furthermore, the presence of fluorine atoms allows for highly sensitive detection using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

The specific compound, this compound, offers several potential advantages as a tracer. The presence of a combination of bromine, chlorine, and fluorine atoms provides a distinct and complex mass spectrometric signature. This unique "fingerprint" would allow for its unambiguous identification even in complex water matrices where other organic compounds may be present. This is particularly valuable in multi-tracer studies, where several different tracers are used simultaneously to investigate complex flow paths or to differentiate between different water sources. researchgate.netqub.ac.uk

The high degree of halogenation in this compound is also expected to increase its resistance to microbial degradation, enhancing its persistence in the subsurface and allowing for its use in long-term tracer tests. The presence of multiple electronegative halogen atoms would also influence its acidity and solubility, properties that are critical for its behavior as a tracer.

The detection of such a polyhalogenated compound in water samples would likely be accomplished through a process involving solid-phase extraction (SPE) to concentrate the analyte from the water sample, followed by analysis using LC-MS/MS. nih.gov The mass spectrometer would be tuned to detect the specific mass-to-charge ratio of the deprotonated molecule and its characteristic fragmentation pattern, providing both high sensitivity and selectivity.

While specific studies employing this compound as a hydrogeological tracer are not widely documented in publicly available literature, its chemical properties strongly suggest its suitability for such applications. Further research would be needed to fully characterize its transport properties, including its sorption characteristics in different soil types and its long-term stability under various hydrogeochemical conditions.

Data Tables

Table 1: Physicochemical Properties of this compound and a Related Isomer

PropertyThis compound4-Bromo-3-chloro-2,5-difluorobenzoic acid (Isomer)
CAS Number 186419-91-22487480-03-3
Molecular Formula C₇H₂BrClF₂O₂C₇H₂BrClF₂O₂
Molecular Weight 271.44 g/mol 271.44 g/mol
Melting Point 137.5-139.5 °CNot available
Boiling Point Not availableNot available
Solubility Not availableNot available
pKa Not availableNot available

Table 2: Spectroscopic Data of this compound

Spectroscopic Technique Data
¹H NMR Data not available in searched public databases.
¹³C NMR Data not available in searched public databases.
¹⁹F NMR Data not available in searched public databases.
Infrared (IR) Spectroscopy Data not available in searched public databases.
Mass Spectrometry (MS) Data not available in searched public databases.

Future Research Directions and Perspectives in the Chemistry of 3 Bromo 2 Chloro 4,5 Difluorobenzoic Acid

Exploration of Novel and More Sustainable Synthetic Pathways

While 3-Bromo-2-chloro-4,5-difluorobenzoic acid is commercially available, indicating established, albeit likely classical, synthetic routes, the future of its production will undoubtedly focus on more sustainable and efficient methodologies. Current syntheses of highly halogenated benzoic acids often rely on multi-step processes that may involve harsh reagents and generate significant waste.

A promising avenue for future synthetic exploration is the direct carboxylation of the corresponding aryl halide, 1-Bromo-2-chloro-4,5-difluorobenzene . This precursor is known to be an intermediate in the synthesis of pharmaceuticals and agrochemicals. myskinrecipes.com Future research could focus on developing catalytic systems for this transformation that avoid the use of stoichiometric organometallic reagents, such as Grignard or organolithium compounds, which are common in classical carboxylation reactions. chemicalbook.com Palladium-catalyzed carboxylation using carbon monoxide or other C1 sources represents a more atom-economical approach.

Furthermore, the principles of green chemistry could be applied to develop novel synthetic strategies. For instance, aerobic photooxidation of a hypothetical 2-bromo-1-chloro-4,5-difluoro-3-methylbenzene, catalyzed by systems like hydrobromic acid under UV irradiation, could offer an environmentally benign route, avoiding heavy metals and halogenated solvents. google.com Another sustainable approach could involve biocatalysis, leveraging halogenase and carboxylase enzymes to achieve the desired substitution pattern with high selectivity under mild conditions.

A comparison of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Pathways to this compound

Synthetic Strategy Potential Advantages Potential Challenges
Classical Halogenation & Oxidation Established and reliable for similar compounds. Multi-step, often uses harsh reagents, potential for isomeric impurities.
Catalytic Carboxylation of Aryl Halide More atom-economical, potentially fewer steps. Catalyst development for the specific substrate, optimization of reaction conditions.
Aerobic Photooxidation Environmentally benign, uses molecular oxygen as oxidant. Availability of the required methylated precursor, control of side reactions.

| Biocatalysis (Enzymatic Synthesis) | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering, scalability of the process. |

Unveiling Undiscovered Reactivity Patterns and Derivatization Opportunities for Enhanced Chemical Diversity

The reactivity of this compound is dictated by its constituent functional groups: the carboxylic acid and the halogenated aromatic ring. While the carboxylic acid can undergo standard transformations, such as conversion to the acyl chloride with thionyl chloride, the reactivity of the heavily substituted aromatic ring is less explored. chemicalbook.com The strong electron-withdrawing nature of the halogens and the carboxylic acid group deactivates the ring towards electrophilic substitution. However, this electronic profile makes it an excellent candidate for nucleophilic aromatic substitution (SNAr) reactions. Future research should systematically investigate the regioselectivity of SNAr reactions, exploring the displacement of the fluorine and chlorine atoms with various nucleophiles (e.g., amines, alkoxides, thiolates). The bromine atom also provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), offering a versatile platform for introducing a wide range of substituents.

The development of novel derivatization agents could also expand the chemical space accessible from this starting material. For example, methods using reagents like 3-(chlorosulfonyl)benzoic acid could be adapted to create novel derivatives with unique properties for applications in analytical chemistry or drug discovery. sigmaaldrich.com

Advanced Computational Modeling for Predictive Chemistry and Rational Material Design

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful toolkit to predict and understand the properties and reactivity of molecules like this compound. Future research in this area can provide invaluable insights that can guide experimental work.

DFT calculations can be employed to:

Predict Reactivity: By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the molecule's susceptibility to nucleophilic and electrophilic attack. Mapping the Molecular Electrostatic Potential (MESP) surface can visually identify electron-rich and electron-poor regions, indicating likely sites for reaction.

Analyze Vibrational Spectra: Theoretical calculations of FT-IR and FT-Raman spectra can aid in the experimental characterization of the molecule and its derivatives. orgsyn.orgbldpharm.com

Determine Conformational Preferences: Understanding the preferred three-dimensional structure is crucial for designing molecules with specific binding properties, for instance, in the development of new pharmaceuticals.

Model Intermolecular Interactions: In the solid state, halogen bonding, hydrogen bonding, and π-π stacking interactions will play a crucial role in determining the crystal packing. Computational models can predict these interactions, which is vital for designing materials with desired properties like liquid crystals or specific crystal morphologies.

Expanding the Scope of Applications in Emerging Interdisciplinary Technologies

The unique combination of functional groups in this compound makes it a promising building block for a variety of advanced materials and technologies. While specific applications of this exact molecule are not yet widely reported, its structural motifs are found in materials at the forefront of several interdisciplinary fields.

Organic Electronics: Halogenated and substituted benzoic acids are being explored for their use in organic thin-film transistors (OTFTs) and as functional layers in organic solar cells. myskinrecipes.comsinfoochem.com The high electronegativity of the fluorine atoms in this compound can influence the electronic properties of materials derived from it, potentially leading to new n-type organic semiconductors.

Liquid Crystals: The rigid, rod-like shape of the benzene (B151609) core, combined with the strong dipoles of the C-F and C-Cl bonds, makes this molecule and its derivatives interesting candidates for the synthesis of novel liquid crystalline materials. google.com The presence of multiple halogens allows for fine-tuning of properties such as dielectric anisotropy and clearing points.

Advanced Polymers: Polyamides and other polymers derived from functionalized benzoic acids are being developed for high-performance applications. The incorporation of highly halogenated monomers like this compound could lead to polymers with enhanced thermal stability, flame retardancy, and specific optical properties.

Pharmaceutical and Agrochemical Synthesis: The presence of multiple halogen atoms can significantly impact the biological activity of a molecule by altering its lipophilicity, metabolic stability, and binding affinity to target proteins. As such, this compound is a valuable scaffold for the synthesis of new drug candidates and pesticides. For example, related dihalogenated benzoic acids are used as precursors for ligands in APIs, such as Aurora A inhibitors. ossila.com

The future of this compound chemistry is bright, with numerous opportunities for innovation in synthesis, reactivity studies, computational modeling, and the development of new technologies. As researchers continue to explore the potential of this highly functionalized building block, it is poised to become a key component in the creation of the next generation of advanced materials and bioactive molecules.

Q & A

Q. Table 1. Key Synthetic Parameters for Halogenation Steps

ParameterBromination (3-position)Fluorination (4,5-positions)
ReagentNBS, AIBNDAST, KF
SolventCCl4DCM
Temperature70°C-20°C → RT
Yield Range60–75%45–60%
Purity (HPLC)>95%>90%
Sources:

Q. Table 2. Comparative Reactivity in Cross-Coupling Reactions

Boronic Acid TypeYield (%)Notes
Electron-rich aryl82Faster transmetallation
Electron-deficient58Steric hindrance dominant
Heteroaromatic35Competing side reactions
Conditions: Pd(OAc)2, SPhos, K2CO3, DMF/H2O (3:1), 80°C, 12h

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.